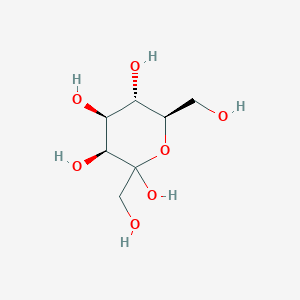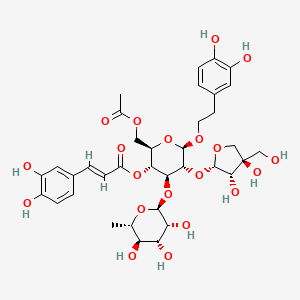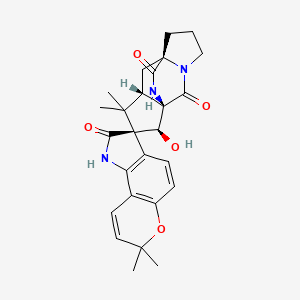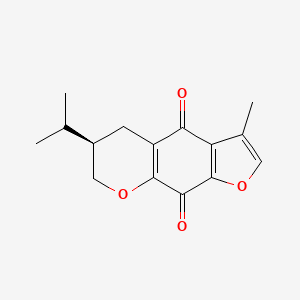
D-Mannoheptulose, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 7-carbon keto sugar having the mannose configuration.
Applications De Recherche Scientifique
Interference with Glucose Phosphorylation and Metabolism
D-mannoheptulose is used to inhibit D-glucose phosphorylation and metabolism in a competitive manner, especially in pancreatic islet B-cells. It also interferes with glucokinase and/or hexokinase in liver and parotid cells. Its inhibitory action on D-glucose phosphorylation is predominantly non-competitive in liver and competitive in parotid homogenates. Notably, D-mannoheptulose only suppresses metabolic and functional responses to D-glucose in pancreatic islets, without adversely affecting D-glucose catabolism in parotid cells (Scruel et al., 1998).
Non-invasive Imaging of Endocrine Pancreas
D-mannoheptulose may be used for non-invasive quantification of insulin-producing cells in the pancreas. Its uptake, mediated by GLUT2, coincides with the accumulation of acidic metabolites, which remain in islet cells after prolonged washing. This property suggests its potential in imaging the pancreas, especially after administration of tritiated D-mannoheptulose (Malaisse, 2005).
Effect on Insulin Secretion
D-mannoheptulose has been shown to cause depression of plasma insulin and the insulogenic index following administration, suggesting its utility in studies of insulin secretion control and as a potential therapeutic agent in treating hyperinsulinism (Viktora et al., 1969).
Preferential Uptake by Insulin-Producing Cells
Studies indicate that D-mannoheptulose is taken up more efficiently by hepatocytes and insulin-producing cells, suggesting its use for the preferential labeling of these cells. This differential uptake could be exploited in the development of diagnostic and research tools for the endocrine pancreas (Malaisse, 2001).
Impact on Glucose Metabolism
Research has explored D-mannoheptulose's effect on D-glucose metabolism in different cell types. It is shown to inhibit hexokinase isoenzymes, affecting glucose phosphorylation. These findings contribute to understanding the compound's impact on cellular glucose metabolism and potential applications in metabolic research (Courtois et al., 2001).
Propriétés
Nom du produit |
D-Mannoheptulose, analytical standard |
|---|---|
Formule moléculaire |
C7H14O7 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |
Clé InChI |
HAIWUXASLYEWLM-BWSJPXOBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Synonymes |
Mannoheptulose Mannoketoheptose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)

![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)

![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)


![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)





